molecular formula C14H20BFN2O3 B2479853 1-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylurea CAS No. 2246583-62-8

1-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylurea

Cat. No.: B2479853
CAS No.: 2246583-62-8
M. Wt: 294.13
InChI Key: PWBPOPXWIJGQCK-UHFFFAOYSA-N
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Description

1-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylurea is a compound that features a boronic acid ester group and a fluorine atom attached to a phenyl ring

Mechanism of Action

Target of Action

It is known that boronic acid pinacol ester compounds, which this compound is a derivative of, are significant reaction intermediates in organic synthesis reactions . They have many applications in carbon-carbon coupling and carbon heterocoupling reactions .

Mode of Action

It is known that boronic acid pinacol ester compounds have good biological activity and pharmacological effects . They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .

Biochemical Pathways

It is known that boronic acid pinacol ester compounds are important nucleophiles in the suzuki reaction , which is a type of carbon-carbon coupling reaction. This suggests that the compound may play a role in biochemical pathways involving carbon-carbon bond formation.

Pharmacokinetics

It is known that fluorine-containing compounds, which this compound is a derivative of, have high biological activity, strong stability, and drug resistance . These properties suggest that the compound may have good bioavailability.

Result of Action

It is known that boronic acid pinacol ester compounds have good biological activity and pharmacological effects . This suggests that the compound may have significant molecular and cellular effects.

Action Environment

It is known that arylboronic acid, which this compound is a derivative of, is stable to water and air . This suggests that the compound may be stable under a variety of environmental conditions.

Preparation Methods

The synthesis of 1-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylurea typically involves a multi-step process. One common method includes the following steps:

Chemical Reactions Analysis

1-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylurea undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions depend on the specific reactants and conditions used.

Comparison with Similar Compounds

1-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylurea can be compared with other boronic acid ester compounds, such as:

The uniqueness of this compound lies in its combination of a boronic acid ester group and a fluorine atom, which imparts specific chemical properties and enhances its utility in various applications.

Properties

IUPAC Name

1-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BFN2O3/c1-13(2)14(3,4)21-15(20-13)9-6-7-11(10(16)8-9)18-12(19)17-5/h6-8H,1-5H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWBPOPXWIJGQCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)NC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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